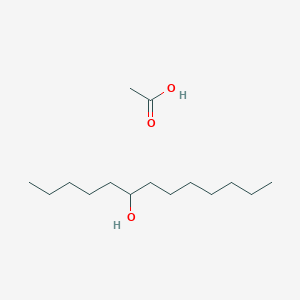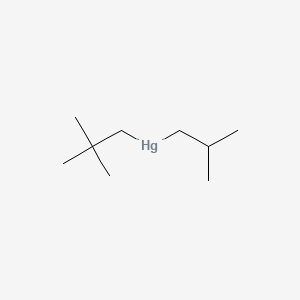
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- is an organomercury compound with the molecular formula C₉H₂₀Hg and a molecular weight of 328.85 g/mol . This compound is characterized by the presence of mercury bonded to two alkyl groups: 2,2-dimethylpropyl and 2-methylpropyl. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
The synthesis of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- typically involves the reaction of mercury salts with the corresponding alkyl halides. One common method is the reaction of mercury(II) chloride with 2,2-dimethylpropyl bromide and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other mercury-containing compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The alkyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies on the biological effects of organomercury compounds often use this compound as a model.
Medicine: Research into the toxicological effects of mercury compounds on human health includes this compound.
Industry: It is used in the production of certain types of catalysts and in the manufacturing of specialized materials.
Mecanismo De Acción
The mechanism of action of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to various toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparación Con Compuestos Similares
Similar compounds to Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- include other organomercury compounds such as methylmercury and ethylmercury. Compared to these compounds, Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has unique alkyl groups that may influence its reactivity and toxicity. The presence of bulky alkyl groups can affect its solubility, stability, and interaction with biological molecules.
Propiedades
Número CAS |
59643-45-7 |
|---|---|
Fórmula molecular |
C9H20Hg |
Peso molecular |
328.85 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11.C4H9.Hg/c1-5(2,3)4;1-4(2)3;/h1H2,2-4H3;4H,1H2,2-3H3; |
Clave InChI |
ZSBGFWLFWHTIKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Hg]CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
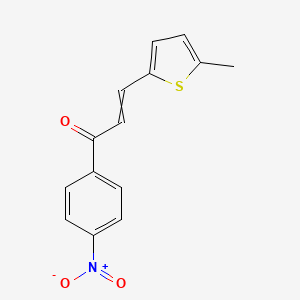
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)


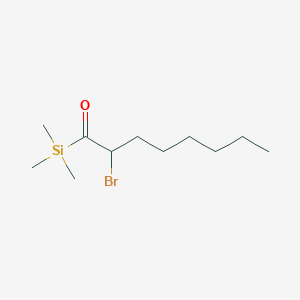
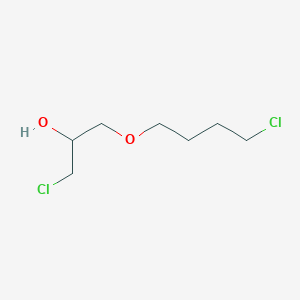

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
